4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivativesThe presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as coumarin-3-carboxamide analogues, have been synthesized and evaluated for their ability to inhibit pancreatic lipase (pl) . This suggests that 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate might also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds such as coumarin-3-carboxamide analogues have shown potential inhibitory activity against pancreatic lipase . This suggests that this compound might also exhibit similar effects.
Action Environment
It’s worth noting that the reaction strategy for synthesizing related compounds has been described as environmentally friendly, suggesting that the synthesis of this compound might also be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2-oxo-2H-chromene-3-carboxamide derivatives
Uniqueness
4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar chromene derivatives .
Properties
IUPAC Name |
(4-fluorophenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDZYAIPMLKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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